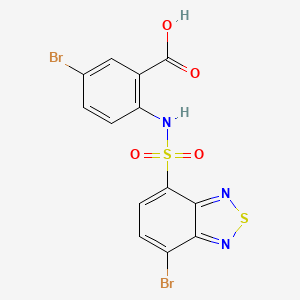
5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is a complex organic compound that features a brominated benzo[c][1,2,5]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid typically involves multiple steps, starting with the bromination of benzo[c][1,2,5]thiadiazole. The brominated intermediate is then subjected to sulfonation and subsequent coupling with 5-bromobenzoic acid under controlled conditions. Common reagents used in these reactions include bromine, sulfuric acid, and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can form bonds with other aromatic systems through Suzuki or Heck coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The brominated thiadiazole core can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,1,3-benzothiadiazole
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4-Bromo-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is unique due to its sulfonamido group, which enhances its solubility and reactivity. This structural feature allows for more diverse chemical modifications and applications, particularly in the development of functional materials and bioactive molecules.
Properties
IUPAC Name |
5-bromo-2-[(4-bromo-2,1,3-benzothiadiazol-7-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3O4S2/c14-6-1-3-9(7(5-6)13(19)20)18-24(21,22)10-4-2-8(15)11-12(10)17-23-16-11/h1-5,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCVLKBHPQDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NS(=O)(=O)C2=CC=C(C3=NSN=C23)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














